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Compound Name: Methyl 5-iodo-2-methylbenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-iodo-2-methylbenzoate is a halogenated aromatic ester that serves as a pivotal
intermediate in advanced organic synthesis. Its structural features—a reactive iodine atom, a
methyl group, and a methyl ester on a benzene core—make it a versatile building block,
particularly in the pharmaceutical industry. The carbon-iodine bond is especially amenable to
forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-
coupling reactions, a cornerstone of modern drug discovery. This guide provides a
comprehensive overview of its chemical properties, detailed synthesis protocols, analytical
data, and its critical applications in research and development.

Chemical Identity and Properties

Methyl 5-iodo-2-methylbenzoate is identified by the CAS number 103440-54-6. Itis a
derivative of benzoic acid and is instrumental as a precursor in the synthesis of more complex
molecules.

1.1 Compound Identification

All quantitative data for compound identification are summarized in the table below for clarity
and quick reference.
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Identifier Value Reference
methyl 5-iodo-2-

IUPAC Name [1]
methylbenzoate

CAS Number 103440-54-6 [11[2]

Molecular Formula CoHolO2 [1]

Molecular Weight 276.07 g/mol [1]

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=0)0C

[1]

BXVIKPGEGLOGLU-

InChl Key [1]
UHFFFAOYSA-N
Benzoic acid, 5-iodo-2-methyl-,
Synonyms methyl ester; Methyl 2-methyl- [1]

5-iodobenzoate

1.2 Physicochemical and Safety Data

The physical properties and hazard information for Methyl 5-iodo-2-methylbenzoate are

crucial for safe handling and experimental design.

Property

Value

Reference

Appearance

Off-white to light yellow powder

[3]

Monoisotopic Mass

275.96473 Da

[1]

Topological Polar Surface Area

26.3 A2

[1]

Storage Temperature

2-8°C, Keep in dark place,

Inert atmosphere

[2]

GHS Hazard Statements

H302 (Harmful if swallowed),
H315 (Causes skin irritation),
H319 (Causes serious eye
irritation), H335 (May cause

respiratory irritation)

[1]
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Synthesis and Manufacturing

The synthesis of Methyl 5-iodo-2-methylbenzoate is typically achieved via a two-step
process: the regioselective iodination of 2-methylbenzoic acid followed by the esterification of
the resulting carboxylic acid.

Logical Workflow for Synthesis

Caption: General two-step synthesis pathway for Methyl 5-iodo-2-methylbenzoate.

2.1 Experimental Protocols
Step 1: Synthesis of 5-lodo-2-methylbenzoic Acid

This protocol is adapted from a patented industrial process for the regioselective iodination of
2-methylbenzoic acid.[4][5]

o Materials and Equipment:
o 200-mL three-neck flask with a reflux condenser
o 2-Methylbenzoic acid (o-toluic acid)
o Acetic acid
o Acetic anhydride
o lodine (I2)
o lodic acid (HIOs) solution (70% aqueous) or Potassium persulfate (K2S20s)[6]
o H-B-form zeolite (catalyst)[4]
o Magnetic stirrer and heating mantle
» Procedure:

o To the three-neck flask, add acetic acid (76.5 g), acetic anhydride (23.5 g), 2-
methylbenzoic acid (20.0 g), iodine (14.4 g), 70% aqueous iodic acid solution (8.6 g), and
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H-B-form zeolite (4.6 g).[4]
o Heat the mixture to reflux (approx. 122°C) with stirring.[4]

o Maintain the reaction at reflux for four hours. Monitor the reaction progress using thin-layer
chromatography (TLC).

o After completion, cool the reaction mixture to room temperature.
o Remove the zeolite catalyst by filtration.
o Further cool the filtrate to induce crystallization of the product.

o Collect the precipitated crystals by filtration and dry under vacuum to yield 5-iodo-2-
methylbenzoic acid. The precursor has a melting point of 176-179°C.[6][7]

Step 2: Esterification to Methyl 5-iodo-2-methylbenzoate
This is a standard Fischer esterification protocol.
e Materials and Equipment:
o Round-bottom flask with reflux condenser
o 5-lodo-2-methylbenzoic acid (from Step 1)
o Methanol (anhydrous)
o Concentrated sulfuric acid (H2SOa4, catalytic amount)
o Sodium bicarbonate (NaHCOs) solution
o Ethyl acetate
o Anhydrous magnesium sulfate (MgSOa)
o Rotary evaporator

e Procedure:
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o Dissolve 5-iodo-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol in the
round-bottom flask.

o Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the
solution.

o Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting
material is consumed.

o Cool the reaction mixture to room temperature and remove the excess methanol using a
rotary evaporator.

o Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium
bicarbonate solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude Methyl 5-iodo-2-methylbenzoate.

o Purify the product by column chromatography on silica gel if necessary.

Applications in Drug Development and Research

The primary value of Methyl 5-iodo-2-methylbenzoate lies in the reactivity of its carbon-iodine
bond, which is significantly more reactive than corresponding C-Br or C-Cl bonds in palladium-
catalyzed cross-coupling reactions.

3.1 Role in Palladium-Catalyzed Cross-Coupling

Aryl iodides are premier substrates for reactions like the Suzuki-Miyaura coupling, which forms
C-C bonds between an aryl halide and an organoboron compound. This reaction is
fundamental in synthesizing biaryl structures, a common motif in many active pharmaceutical
ingredients (APIS).[8]

Caption: Use of Methyl 5-iodo-2-methylbenzoate in a Suzuki-Miyaura cross-coupling
reaction.

The ability to selectively functionalize the iodo position makes this compound a valuable
intermediate for building complex molecular scaffolds in a controlled, stepwise manner.[9] This
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Is particularly useful in creating libraries of compounds for drug screening.

Analytical and Spectroscopic Data

While experimental spectra for Methyl 5-iodo-2-methylbenzoate are not widely published, the
following tables provide predicted data and expected values based on its structure and data
from analogous compounds.

4.1 Mass Spectrometry

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of the
parent molecule, which are essential for its identification in mass spectrometry analysis.[10]

Adduct Predicted m/z
[M+H]* 276.97200
[M+NaJ* 298.95394
[M-H]~ 274.95744
[M]* 275.96417

4.2 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm~?) Vibration Type Functional Group
~3050 C-H Stretch Aromatic
2950-2850 C-H Stretch Methyl (CHs)

~1720 C=0 Stretch Ester (Carbonyl)
1600-1450 C=C Stretch Aromatic Ring
~1250 C-O Stretch Ester

~550 C-I Stretch Aryl lodide
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Note: Values are approximate and based on typical ranges for these functional groups. The
region from ~3040 cm~* and below is characteristic of methyl vibrations, while absorptions
above this are typically from aromatic C-H vibrations.[11]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

No direct experimental NMR data was found in the search results. The following are predicted
chemical shifts (d) in ppm relative to TMS, based on the analysis of similar structures like
methyl benzoate and other substituted aromatics.[12][13][14][15][16]

H NMR (Predicted)

Approx. Chemical Shift

Proton Multiplicity ( )
pPpm
Ar-H (ortho to -COOCH:s) Doublet ~7.1
Ar-H (ortho to -1) Doublet of Doublets ~7.7
Ar-H (meta to both) Doublet ~8.1
-COOCHs Singlet ~3.9
| Ar-CHs | Singlet | ~2.5 |
13C NMR (Predicted) | Carbon | Approx. Chemical Shift (ppm) | | :--- | :--- | :--- | | C=0 (Ester) |

~166 | | Ar-C (substituted with -CHs) | ~140 | | Ar-C (substituted with -COOCHSs) | ~131 | | Ar-CH
(orthoto -I) | ~142 | | Ar-CH (ortho to -COOCHSs) | ~130 | | Ar-CH (ortho to -CHs) | ~138 | | Ar-C
(substituted with -I) | ~93 | | -COOCHs | ~52 | | Ar-CHs | ~21 |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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